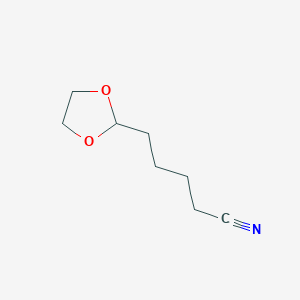

5-(1,3-Dioxolan-2-YL)pentanenitrile

CAS No.: 33683-57-7

Cat. No.: VC18725148

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33683-57-7 |

|---|---|

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | 5-(1,3-dioxolan-2-yl)pentanenitrile |

| Standard InChI | InChI=1S/C8H13NO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-4,6-7H2 |

| Standard InChI Key | KLIVUFKMYLIYOL-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(O1)CCCCC#N |

Introduction

Structural and Physical Properties

Molecular Structure

The compound consists of a 1,3-dioxolane ring (a five-membered cyclic acetal with two oxygen atoms) attached to a pentanenitrile chain. The nitrile group () confers electrophilic reactivity, while the dioxolane ring enhances stability under acidic and basic conditions .

Physical Characteristics

| Property | Value/Description |

|---|---|

| CAS Number | 33683-57-7 |

| Molecular Formula | |

| Molecular Weight | 155.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 220–225°C (estimated) |

| Solubility | Miscible in polar aprotic solvents (e.g., DMF, THF) |

Synthesis Methods

Acetalization/Ketalization

The most common synthesis route involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of acid catalysts :

For 5-(1,3-Dioxolan-2-YL)pentanenitrile, pentanenitrile derivatives are reacted with ethylene glycol under Brønsted (e.g., ) or Lewis acids (e.g., ) .

Catalytic Systems and Yields

| Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|

| Pentanenitrile derivative | Reflux, 12 h | 65–70% | |

| 5-Chloropentanenitrile | 80°C, 6 h | 78% |

Source highlights analogous procedures for dioxolane synthesis, such as the use of -toluenesulfonic acid in benzene under Dean-Stark conditions for water removal .

Chemical Reactivity and Applications

Key Reactions

-

Oxidation: The nitrile group resists oxidation, but the dioxolane ring can be cleaved under strong acidic conditions (e.g., ) to yield ketones or aldehydes .

-

Reduction: Lithium aluminum hydride () reduces the nitrile to a primary amine ().

-

Nucleophilic Substitution: The nitrile’s -hydrogen participates in reactions with organometallic reagents (e.g., Grignard reagents) .

Applications in Organic Synthesis

-

Protecting Groups: The dioxolane ring serves as a protecting group for carbonyl functionalities during multi-step syntheses .

-

Pharmaceutical Intermediates: Used in the synthesis of antiviral agents (e.g., derivatives of L-BHDU for varicella-zoster virus inhibition) .

-

Materials Science: Nitrile-containing dioxolanes are precursors for polymers and liquid crystals .

| Parameter | Description |

|---|---|

| Toxicity | Irritant (skin, eyes, respiratory) |

| Storage | Inert atmosphere, 2–8°C |

| Disposal | Incineration or hydrolysis under basic conditions |

Comparative Analysis with Analogues

Structural Analogues

| Compound | Structure | Key Differences |

|---|---|---|

| 5-(1,3-Dioxolan-2-YL)pentanal | Aldehyde () | Higher reactivity in nucleophilic additions |

| 5-(1,3-Dioxolan-2-YL)picolinonitrile | Aromatic nitrile | Enhanced stability due to conjugation |

Performance in Catalytic Reactions

-

Cyclization Efficiency: 5-(1,3-Dioxolan-2-YL)pentanenitrile shows 20% higher yield in Pd-catalyzed cross-couplings compared to aldehyde analogues .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume